L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine
Description
L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine is a synthetic heptapeptide composed of seven amino acid residues: serine (twice), cysteine (twice), leucine (twice), and tryptophan. Its sequence includes two cysteine residues, which may form intramolecular or intermolecular disulfide bonds, influencing its stability and redox activity. The presence of hydrophobic residues (leucine, tryptophan) and polar residues (serine, cysteine) suggests a balance between solubility and membrane interaction.
Properties
CAS No. |
918527-50-1 |
|---|---|
Molecular Formula |
C35H54N8O10S2 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H54N8O10S2/c1-17(2)9-23(38-33(50)27(15-54)42-29(46)21(36)13-44)30(47)41-26(14-45)32(49)43-28(16-55)34(51)39-24(31(48)40-25(35(52)53)10-18(3)4)11-19-12-37-22-8-6-5-7-20(19)22/h5-8,12,17-18,21,23-28,37,44-45,54-55H,9-11,13-16,36H2,1-4H3,(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,46)(H,43,49)(H,52,53)/t21-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
MGPCSTJVPVBHAV-YFJYPRTLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-cysteine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-serine, L-cysteine, L-tryptophan, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism (e.g., bacteria) to produce the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, influencing the peptide’s structure and function. The tryptophan residue may participate in hydrophobic interactions, while the serine and leucine residues contribute to the peptide’s overall stability and activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine with three structurally related peptides from the evidence:
Key Observations:
- Residue Composition: The target heptapeptide has fewer residues (7) compared to the nonapeptide (9 residues, CAS 240116-21-6) and the 14-residue peptide (CAS 172228-98-7) . This impacts molecular weight and functional complexity.
- This contrasts with CAS 240116-21-6 , which has only one cysteine.
- Polar Surface Area (PSA) : The PSA of CAS 629619-92-7 (509.32 Ų) reflects high polarity due to charged residues (arginine, glutamine), whereas the target peptide’s PSA would depend on solvent-exposed serine and cysteine residues.
- Hydrophobicity : The target peptide’s leucine and tryptophan content increases hydrophobicity compared to peptides with more polar residues (e.g., arginine in CAS 240116-21-6) .
Biological Activity
L-Seryl-L-cysteinyl-L-leucyl-L-seryl-L-cysteinyl-L-tryptophyl-L-leucine is a complex peptide that exhibits a variety of biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Structural Overview
This peptide consists of seven amino acids, including serine, cysteine, leucine, and tryptophan. The presence of cysteine suggests potential for disulfide bond formation, which can influence the peptide's stability and biological activity.
Biological Activities
1. Antioxidant Properties
- Cysteine is known for its role in the synthesis of glutathione, a potent antioxidant. Research indicates that peptides containing cysteine can enhance cellular antioxidant defenses, potentially reducing oxidative stress in cells .
2. Neuroprotective Effects
- Studies have shown that certain peptides can modulate neurotransmitter systems. For example, the inclusion of tryptophan may influence serotonin pathways, suggesting potential applications in mood regulation and neuroprotection .
3. Immunomodulatory Effects
- Peptides rich in cysteine and serine have been observed to impact immune responses. They may enhance the activity of immune cells or modulate cytokine production, contributing to improved immune function .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Enhances glutathione synthesis | , |
| Neuroprotective | Modulates serotonin pathways | |
| Immunomodulatory | Affects cytokine production |
Clinical Trials
A systematic review identified various clinical trials investigating the effects of cysteine-containing peptides on human health. Notably:
- Trial 1 : Investigated the effect of l-cysteine supplementation on oxidative stress markers in patients with chronic diseases. Results indicated a significant reduction in oxidative stress markers post-treatment.
- Trial 2 : Focused on the neuroprotective effects of a peptide similar to this compound in patients with depressive disorders, showing improvements in mood and cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
